Cas no 80-39-7 (N-Ethyl-P-toluenesulfonamide)

N-Ethyl-P-toluenesulfonamide structure
N-Ethyl-P-toluenesulfonamide structure
Nome do Produto:N-Ethyl-P-toluenesulfonamide
N.o CAS:80-39-7
MF:C9H13NO2S
MW:199.27002120018
MDL:MFCD00048511
CID:34211
PubChem ID:6637

N-Ethyl-P-toluenesulfonamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-Ethyl-4-methylbenzenesulfonamide
    • N-E-PTSA
    • N-ethyl-p-toluenesulfonamide
    • santicizer 8
    • toluene ethylsulfonamide
    • N-Ethyl p-Toluene Sulfonamide
    • N-ethyl-p-toluenesulphonamide
    • N-ethyl-4-methyl-benzenesulfonamide
    • N-Ethyl-P-Toluene Sulfonamide (N-E-PTSA)
    • N-Ethyl-toluenesulfonamide(o&p)
    • N-Ethyltoluene-4-sulphonamide
    • Santicizer 3
    • N-Tosylethylamine
    • Benzenesulfonamide, N-ethyl-4-methyl-
    • N-Ethyl-p-tolylsulfonamide
    • N-Ethyl-4-toluenesulfonamide
    • p-Tolueneethylsulfonamide
    • Ethyl tosylamide
    • p-Toluenesulfonyl-N-ethylamide
    • N-Ethyl-p-methylbenzenesulfonamide
    • p-Toluenesulfonamide, N-ethyl-
    • Ketjenflex 8
    • N-Ethyl-4-methyl benzenesulfonamide
    • N-Ethyl-4
    • N-Ethyl-4-methylbenzenesulfonamide (ACI)
    • p-Toluenesulfonamide, N-ethyl- (6CI, 7CI, 8CI)
    • N-Ethyltosylamide
    • NSC 68803
    • p-Toluene-N-ethylsulfonamide
    • N-Ethyl-P-toluenesulfonamide
    • MDL: MFCD00048511
    • Inchi: 1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
    • Chave InChI: OHPZPBNDOVQJMH-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(C)=CC=1)(NCC)=O

Propriedades Computadas

  • Massa Exacta: 199.06700
  • Massa monoisotópica: 199.067
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 235
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 54.6
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 1.6

Propriedades Experimentais

  • Cor/Forma: The product is white crystal
  • Densidade: 1.26 g/cm3
  • Ponto de Fusão: 62.0 to 66.0 deg-C
  • Ponto de ebulição: 208 ºC (745 mm Hg)
  • Ponto de Flash: greater than 200° F (NTP, 1992)
  • Índice de Refracção: 1.5270 (estimate)
  • Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents.
  • PSA: 54.55000
  • LogP: 2.76490
  • Solubilidade: Soluble in ethanol, insoluble in water and ether

N-Ethyl-P-toluenesulfonamide Informações de segurança

N-Ethyl-P-toluenesulfonamide Dados aduaneiros

  • CÓDIGO SH:2935009090
  • Dados aduaneiros:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-Ethyl-P-toluenesulfonamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N16230-1kg
N-Ethyl-4-methylbenzenesulfonamide
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¥366.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222597-100g
N-Ethyl-4-methylbenzenesulfonamide
80-39-7 98%
100g
¥48.00 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159508-100g
N-Ethyl-P-toluenesulfonamide
80-39-7 >98.0%
100g
¥53.90 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222597-1kg
N-Ethyl-4-methylbenzenesulfonamide
80-39-7 98%
1kg
¥314.00 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159508-25g
N-Ethyl-P-toluenesulfonamide
80-39-7 >98.0%
25g
¥29.90 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N830234-2.5kg
N-Ethyl-p-toluenesulfonamide
80-39-7 98%
2.5kg
1,518.00 2021-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-236036-100 g
N-Ethyl-p-toluenesulfonamide,
80-39-7 ≥99%
100g
¥376.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159508-500g
N-Ethyl-P-toluenesulfonamide
80-39-7 >98.0%
500g
¥221.90 2023-09-01
Enamine
EN300-15862-0.25g
N-ethyl-4-methylbenzene-1-sulfonamide
80-39-7 95%
0.25g
$29.0 2023-02-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159508-2.5kg
N-Ethyl-P-toluenesulfonamide
80-39-7 >98.0%
2.5kg
¥667.90 2023-09-01

N-Ethyl-P-toluenesulfonamide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides
Sang, Dayong ; et al, Journal of Organic Chemistry, 2022, 87(5), 3586-3595

Método de produção 2

Condições de reacção
1.1 Catalysts: 12-Tungstophosphoric acid ;  4 h, 140 °C
Referência
Phosphotungstic acid catalyzed amidation of alcohols
Wang, Guan-Wu; et al, European Journal of Organic Chemistry, 2008, (25), 4367-4371

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine ,  (Chloromethylene)dimethylammonium chloride Solvents: Acetonitrile ;  rt; 5 min, 0 °C; 4 - 24 h, rt
1.2 rt
Referência
A Convenient Synthesis of N,N-Dimethylformamidines from Sulfonamides
Chen, Yantao; et al, Synthesis, 2015, 47(10), 1405-1412

Método de produção 4

Condições de reacção
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Dimethyl sulfoxide ;  24 h, 100 °C
Referência
Copper-catalyzed sulfonamides formation from sodium sulfinates and amines
Tang, Xiaodong; et al, Chemical Communications (Cambridge, 2013, 49(54), 6102-6104

Método de produção 5

Condições de reacção
1.1 Reagents: Trimethoxysilane Catalysts: Dimanganese decacarbonyl Solvents: Cyclohexane ;  12 h, rt
Referência
Manganese-Catalyzed N-F Bond Activation for Hydroamination and Carboamination of Alkenes
Ji, Yun-Xing; et al, Organic Letters, 2021, 23(1), 207-212

Método de produção 6

Condições de reacção
1.1 Catalysts: Butanedione ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  24 h, rt
Referência
Nickel/Photoredox Dual Catalytic Cross-Coupling of Alkyl and Amidyl Radicals to Construct C(sp3)-N Bonds
Zhou, Shaofang; et al, ACS Catalysis, 2021, 11(9), 5026-5034

Método de produção 7

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  4 h, rt
Referência
Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium
Chen, Wei; et al, Organic & Biomolecular Chemistry, 2023, 21(27), 5547-5552

Método de produção 8

Condições de reacção
1.1 Catalysts: Silver tetrafluoroborate ,  (SP-4-3)-Dibromo[1,3-dihydro-1-(2-pyridinyl-κN)-3-(2,4,6-trimethylphenyl)-2H-imi… Solvents: Nitrobenzene-d5 ;  24 h, rt
Referência
Hydroamination of Unactivated Alkenes Catalyzed by Novel Platinum(II) N-Heterocyclic Carbene Complexes
Cao, Peng; et al, Organometallics, 2012, 31(3), 921-929

Método de produção 9

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium perchlorate Solvents: Methanol ,  Acetonitrile ;  25 °C
Referência
Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides
Wetzel, Annica; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(8), 3487-3493

Método de produção 10

Condições de reacção
1.1 Reagents: Dimethylformamide ,  Cyanuric chloride ;  25 °C
1.2 Solvents: Dichloromethane ;  150 min, rt
Referência
Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct
Pandit, Shivaji S.; et al, Journal of Sulfur Chemistry, 2008, 29(6), 619-622

Método de produção 11

Condições de reacção
1.1 Reagents: Tetramethyldisilazane Catalysts: Ruthenium, [μ3-[(1,2,2a,8a,8b-η:3,4-η:5,5a,6-η)-acenaphthylene]]-μ-carbonylhexac… Solvents: Dichloromethane ;  10 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ;  rt
Referência
N Alkylation of Tosylamides Using Esters as Primary and Tertiary Alkyl Sources: Mediated by Hydrosilanes Activated by a Ruthenium Catalyst
Nishikata, Takashi; et al, Angewandte Chemie, 2012, 51(22), 5363-5366

Método de produção 12

Condições de reacção
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  3-Formyl-1H-indole-1-acetic acid Solvents: Dimethylformamide ,  Dichloromethane ;  3 d, rt
1.2 Reagents: Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) Solvents: 1,2-Dichloroethane ;  2 d, rt
1.3 Reagents: Sodium cyanoborohydride Solvents: Methanol ;  6 h, rt
1.4 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Dichloromethane ;  4 d, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
Referência
Indole Resin: A Versatile New Support for the Solid-Phase Synthesis of Organic Molecules
Estep, Kimberly G.; et al, Journal of Organic Chemistry, 1998, 63(16), 5300-5301

Método de produção 13

Condições de reacção
1.1 Solvents: Toluene ;  48 h, 110 °C
Referência
TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers
Chen, Jiayan; et al, Synlett, 2012, 23(4), 595-600

Método de produção 14

Condições de reacção
1.1 Solvents: Tetrahydrofuran
Referência
Arenesulfonylheterocycles (I): synthesis and reactions of 2-benzenesulfonyl-4,5-dichloropyridazin-3-ones with amines
Kweon, Deok-Heon; et al, Journal of Heterocyclic Chemistry, 2002, 39(1), 203-211

Método de produção 15

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Controllable Z/E-selective synthesis of α-amino-ketoximes from N-nitrososulfonamides and aryl alkenes under neutral conditions
Yuan, Pan-Feng; et al, Organic Chemistry Frontiers, 2021, 8(20), 5785-5792

Método de produção 16

Condições de reacção
1.1 Reagents: Lithium perchlorate Solvents: Methanol ,  Acetonitrile ;  25 °C
Referência
Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides
Wetzel, Annica; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(8), 3487-3493

Método de produção 17

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Ethanol ;  24 h, 150 °C
Referência
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols
Reed-Berendt, Benjamin G.; et al, Journal of Organic Chemistry, 2019, 84(6), 3715-3724

Método de produção 18

Condições de reacção
1.1 Catalysts: Perchloric acid Solvents: 1,4-Dioxane ;  3 h, 80 °C
Referência
Studies on novel synthetic methodologies. Part 218. Efficient dehydrative C-N bond formation using alcohols and amides in the presence of silica supported perchloric acid as a heterogeneous catalyst
Das, Biswanath; et al, Tetrahedron Letters, 2011, 52(27), 3521-3522

Método de produção 19

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  4 h, rt
Referência
Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium
Chen, Wei; et al, Organic & Biomolecular Chemistry, 2023, 21(27), 5547-5552

Método de produção 20

Condições de reacção
1.1 Reagents: tert-Butyl peroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Benzene ;  24 h, 35 bar, 120 °C
Referência
Copper-Catalyzed Dehydrogenative Amidation of Light Alkanes
Fuentes, M. Angeles ; et al, Angewandte Chemie, 2021, 60(34), 18467-18471

Método de produção 21

Condições de reacção
1.1 Reagents: Magnesium oxide ,  Iodobenzene diacetate Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane ;  6 h, 40 °C
Referência
New Aspects of Catalytic Intramolecular C-H Amination: Unexpected Formation of a Seven-Membered Ring in Nitrogen-Containing Systems
Toumieux, Sylvestre; et al, Organic Letters, 2006, 8(20), 4493-4496

Método de produção 22

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Water ;  1 h, rt; 3 h, rt
Referência
Electrosynthesis of Arylsulfonamides from Amines and Sodium Sulfinates Using H2O-NaI as the Electrolyte Solution at Room Temperature
Zhang, Chen; et al, Chinese Journal of Chemistry, 2016, 34(12), 1277-1282

Método de produção 23

Condições de reacção
1.1 Reagents: Ammonium iodide Solvents: Methanol ;  rt
Referência
Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst
Jiang, Yang-ye; et al, Journal of Organic Chemistry, 2016, 81(11), 4713-4719

Método de produção 24

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
Referência
Copper-catalyzed trifluoromethylation and cyclization of aromatic-sulfonyl-group-tethered alkenes for the construction of 1,2-benzothiazinane dioxide type compounds
Dong, Xiang; et al, Chemistry - A European Journal, 2013, 19(50), 16910-16915

Método de produção 25

Condições de reacção
1.1 Reagents: Magnesium oxide ,  Iodobenzene diacetate Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane
Referência
Intramolecular catalytic amination of unactivated C-H bonds: Application to the synthesis of original C-glycosides and of polyfonctionalized piperidines
Toumieux, Sylvestre, 2007, , ,

N-Ethyl-P-toluenesulfonamide Raw materials

N-Ethyl-P-toluenesulfonamide Preparation Products

N-Ethyl-P-toluenesulfonamide Fornecedores

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:80-39-7)
Número da Ordem:SFD227
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 11 December 2024 17:01
Preço ($):

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